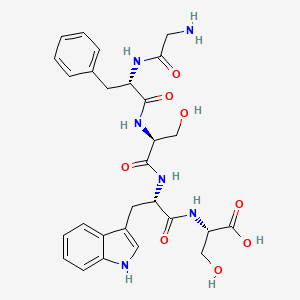![molecular formula C12H16FNO2 B14211168 N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide CAS No. 581101-45-3](/img/structure/B14211168.png)
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is a chemical compound characterized by the presence of a fluoro-substituted phenyl group, a hydroxypropan-2-yl moiety, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzaldehyde and (S)-3-hydroxy-2-propanone.
Condensation Reaction: The aldehyde and ketone undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, to form the corresponding α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to yield the desired hydroxypropan-2-yl intermediate.
Acetylation: Finally, the hydroxypropan-2-yl intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The fluoro-substituted phenyl group can be reduced to a cyclohexyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the cyclohexyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl group enhances its binding affinity to these targets, while the hydroxypropan-2-yl moiety contributes to its overall stability and bioavailability. The acetamide group may also play a role in modulating its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-N-[(2S,3R)-4-[[(2R)-1-hydroxypropan-2-yl]-(4-methylphenyl)sulfonylamino]-2-methoxy-3-methylbutyl]-N-methylbenzamide
- 3-fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide
- 4-fluoro-N-[(2S,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]benzenesulfonamide
Uniqueness
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both hydroxy and acetamide functional groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
581101-45-3 |
|---|---|
Molekularformel |
C12H16FNO2 |
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16FNO2/c1-8-3-4-10(12(13)5-8)6-11(7-15)14-9(2)16/h3-5,11,15H,6-7H2,1-2H3,(H,14,16)/t11-/m0/s1 |
InChI-Schlüssel |
ORSXCGCTOGDGRU-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C[C@@H](CO)NC(=O)C)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(CO)NC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)



![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)


![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
